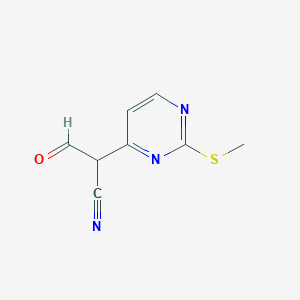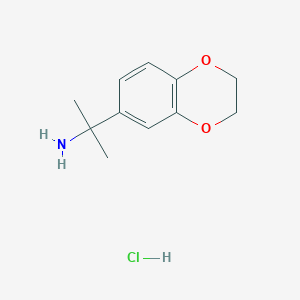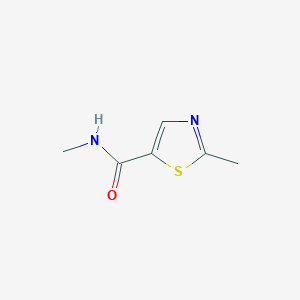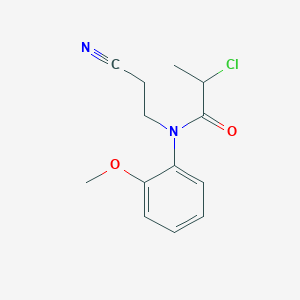
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline
説明
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a fluorinated building block .
Synthesis Analysis
The synthesis of a similar compound, 2,6-dichloro-4-trifluoromethylphenyl aniline, involves a halogenating reaction with chlorine on 4-chloro benzotrifluoride to obtain 3,4,5-trichloro benzotrifluoride. This is then subjected to an amination reaction with ammonia . The yield of 2,6-dichloro-4-trifluoromethyl aniline tends to increase and then decrease with the increase of feed of ammonia into the reaction material .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline can be inferred from similar compounds. For example, 2,6-Dichloro-4-(trifluoromethyl)aniline has a molecular weight of 195.57 .Chemical Reactions Analysis
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline can participate in various chemical reactions. For instance, after certain groups are deprotected, the free amine can be transformed into other compounds by reducing amination .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline has a molecular weight of 213.56 .科学的研究の応用
Pharmaceutical Development
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline: is a valuable compound in the pharmaceutical industry due to its trifluoromethyl group, which is a common feature in many FDA-approved drugs . This group enhances the biological activity and metabolic stability of pharmaceuticals. The compound can serve as a precursor in synthesizing various drug candidates, particularly those targeting complex diseases where fluorinated compounds are beneficial.
Agrochemical Formulations
In agrochemistry, the compound’s derivatives are utilized for their potential pesticidal properties . The trifluoromethyl group in particular is known to improve the efficacy and environmental stability of pesticides, making 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline a key ingredient in developing new agrochemicals.
Electronics Industry
The unique electronic properties of the trifluoromethyl group make this compound useful in the electronics industry. It can be used in the synthesis of materials that require specific electronic characteristics, such as dielectric materials or semiconductors .
Catalysis
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline: can act as a ligand or a building block for catalysts used in various chemical reactions . Its ability to introduce fluorine atoms into other molecules is particularly valuable in catalytic processes that require the manipulation of fluorine-containing compounds.
Material Science
This compound is also significant in material science, where it can be used to create novel materials with specific properties, such as increased resistance to degradation or improved mechanical strength . The presence of fluorine atoms can lead to materials with unique behaviors under different conditions.
Analytical Chemistry
In analytical chemistry, 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline can be used as a standard or a reagent in various analytical techniques. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in spectroscopic analysis .
Environmental Science
The compound’s derivatives may be studied for their environmental impact, particularly in terms of their persistence and bioaccumulation potential. Research in this field can lead to a better understanding of how such compounds behave in the environment and how they can be safely managed .
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
The mode of action of 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline is likely related to its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it’s plausible that it may influence pathways related to carbon-carbon bond formation.
Pharmacokinetics
Similar compounds are known to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation , which could potentially impact its bioavailability.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reagents in the reaction mixture . Additionally, factors such as temperature, pH, and solvent can also impact its stability and efficacy .
特性
IUPAC Name |
4-chloro-2-fluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVWCWKGSLSWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




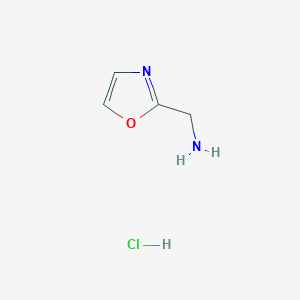
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)
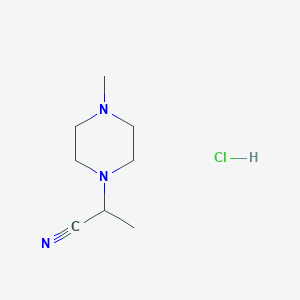
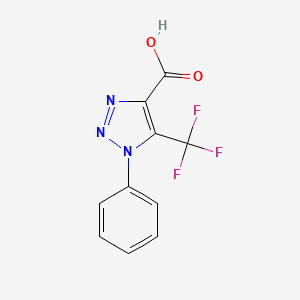
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)

![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
